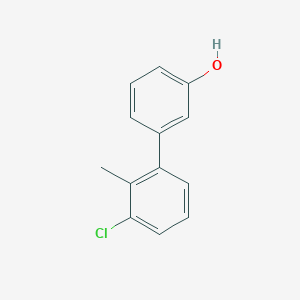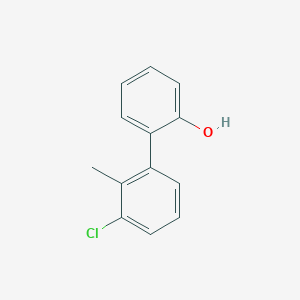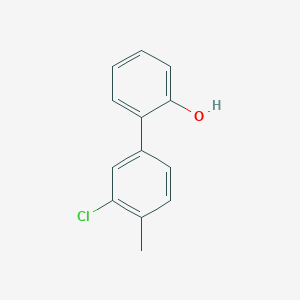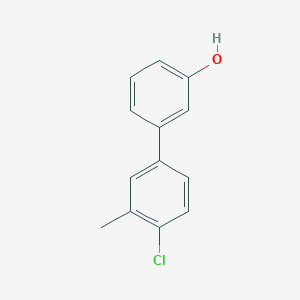
3-(4-Chloro-2-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-methylphenyl)phenol (95%) is an organic compound that is widely used in the scientific research community for a variety of purposes. It is a white solid with a molecular weight of 199.56 g/mol and a melting point of 72-74 °C. It is soluble in methanol, ethanol, and water. It has a variety of applications in the laboratory, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a probe for bioassays.
科学研究应用
3-(4-Chloro-2-methylphenyl)phenol (95%) has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a probe for bioassays. It is also used in the synthesis of a variety of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polyurethanes.
作用机制
The mechanism of action of 3-(4-Chloro-2-methylphenyl)phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It is also believed to act as an inhibitor of other enzymes, such as tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-2-methylphenyl)phenol (95%) are not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It is also believed to act as an inhibitor of other enzymes, such as tyrosinase, which is involved in the synthesis of melanin. In addition, it is believed to have an effect on the nervous system, as it has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
The advantages of using 3-(4-Chloro-2-methylphenyl)phenol (95%) in laboratory experiments include its low cost, its availability, and its low toxicity. Its low cost makes it an ideal reagent for organic synthesis and other laboratory experiments. Its low toxicity makes it safe to use in laboratory experiments, as it is not known to be a carcinogen or to have any other adverse effects on human health. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its instability in the presence of light and oxygen.
未来方向
The potential future directions for 3-(4-Chloro-2-methylphenyl)phenol (95%) include further research into its biochemical and physiological effects, its potential applications in pharmaceuticals and agrochemicals, and its potential use as a catalyst in the synthesis of polymers. Additionally, further research into its mechanism of action and its potential use as a reagent in organic synthesis could lead to a better understanding of its potential applications in the laboratory. Finally, further research into its potential use as a probe for bioassays could lead to better understanding of its potential applications in the field of biotechnology.
合成方法
3-(4-Chloro-2-methylphenyl)phenol (95%) can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. In this method, 4-chloro-2-methylphenol is reacted with ethyl alcohol in the presence of a base, such as potassium hydroxide or sodium hydroxide, to form 3-(4-chloro-2-methylphenyl)phenol (95%). This reaction is carried out at a temperature of 80-90 °C and a pressure of 1-2 atm.
属性
IUPAC Name |
3-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-7-11(14)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFVKHMJSKJYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683514 |
Source


|
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-00-2 |
Source


|
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














